2,5-Bis(trimethylsilyl)thiazole
Overview
Description
2,5-Bis(trimethylsilyl)thiazole is a heterocyclic compound belonging to the thiazole family. It is characterized by the presence of two trimethylsilyl groups attached to the 2 and 5 positions of the thiazole ring.
Mechanism of Action
Target of Action
This compound is a relatively new and less-studied molecule, and its specific biological targets are still under investigation .
Mode of Action
The mode of action of 2,5-Bis(trimethylsilyl)thiazole is not well-documented. As a thiazole derivative, it may interact with biological targets in a manner similar to other thiazole compounds. The presence of trimethylsilyl groups could significantly alter its interactions .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, but the specific effects of this compound need further investigation .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(trimethylsilyl)thiazole typically involves the reaction of thiazole with trimethylsilyl chloride in the presence of a base such as n-butyllithium. The reaction proceeds through a metallotropic rearrangement, where the trimethylsilyl group migrates from the 2-position to the 5-position of the thiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(trimethylsilyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(trimethylsilyl)thiazole has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an antiviral and anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2,5-Bis(trimethylstannyl)thiazole
- 2,5-Bis(tributylstannyl)thiazole
- 2,5-Bis(trimethylsilyl)thiophene
Comparison: 2,5-Bis(trimethylsilyl)thiazole is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased stability and reactivity. Compared to its stannyl analogs, the silyl groups offer better compatibility with various reaction conditions and are less toxic .
Properties
IUPAC Name |
trimethyl-(2-trimethylsilyl-1,3-thiazol-5-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NSSi2/c1-12(2,3)8-7-10-9(11-8)13(4,5)6/h7H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHDOWFVGMFXMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(S1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NSSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508804 | |
Record name | 2,5-Bis(trimethylsilyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79265-34-2 | |
Record name | 2,5-Bis(trimethylsilyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50508804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Bis(trimethylsilyl)thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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